molecular formula C14H20N2O2 B7920215 [((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid

[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid

Cat. No.: B7920215
M. Wt: 248.32 g/mol
InChI Key: PDAXLJYCSSGKNG-ZDUSSCGKSA-N
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Description

[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and a methyl-amino-acetic acid moiety at the 3-position. Key features include:

  • Stereochemistry: The (S)-configuration at the pyrrolidine 3-position likely influences its pharmacological activity and receptor interactions .
  • Functional Groups: The acetic acid group enhances solubility and hydrogen-bonding capacity, while the benzyl-pyrrolidine core contributes to lipophilicity and membrane permeability .

Properties

IUPAC Name

2-[[(3S)-1-benzylpyrrolidin-3-yl]-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(11-14(17)18)13-7-8-16(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAXLJYCSSGKNG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)[C@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidine Intermediate Synthesis

The (S)-1-benzyl-pyrrolidin-3-yl scaffold is typically constructed via asymmetric hydrogenation or chiral resolution. In one approach, trans-4-hydroxyproline serves as a chiral precursor, undergoing benzylation at the nitrogen atom followed by reduction to yield the pyrrolidine ring. Alternative routes employ Mitsunobu reactions to install stereochemistry, as demonstrated in the synthesis of 2-aminopyridinomethyl pyrrolidines. For example, Mitsunobu coupling of α-naphthol with a hindered secondary alcohol (e.g., 21 in) achieved 91% yield using 0.02 M substrate concentration, DIAD, and Ph₃P in THF at 0°C to room temperature.

Protection and Deprotection Strategies

Dual N-Boc/N-Bn Protection

Dual protection of the pyrrolidine nitrogen (Boc) and aminopyridine (Bn) prevents undesired cyclization during Mitsunobu reactions. For instance, Boc/Bn-protected intermediates (22 , 27 in) showed suppressed intramolecular attacks, enabling efficient couplings (70–91% yields). However, late-stage N-Bn removal proved challenging, with traditional hydrogenolysis (Pd(OH)₂/C, H₂) yielding ≤26% due to side reactions (e.g., pyridine reduction).

Acetic Acid-Facilitated Debenzylation

Adding 1.5 equivalents of acetic acid during hydrogenolysis significantly improved N-Bn cleavage efficiency (60–89% yields). Proposed mechanisms involve acid-mediated protonation of the pyridine ring, polarizing the Bn-N bond for hydride attack (Supplementary Scheme 3 in). Optimal conditions (1 mmol substrate, 150 mg 20% Pd(OH)₂/C, 60°C, 14 h) consistently avoided amidine byproducts.

Reaction Optimization and Catalytic Systems

Mitsunobu Reaction Conditions

Reaction parameters for sterically hindered substrates were systematically optimized (Supplementary Table 1 in):

ParameterOptimal ValueYield Impact
Substrate Concentration0.02 M in THF91%
DIAD Equivalents1.5Maximizes coupling
Temperature0°C → RTAvoids oligomerization

Lower concentrations (<0.01 M) led to oligomerization (21% yield), while higher temperatures (>40°C) promoted side reactions.

Hydrogenolysis Catalysts

Comparative studies of Pd catalysts revealed 20% Pd(OH)₂/C as superior to Pd/C for debenzylation, minimizing pyridine ring reduction. Catalyst loading (150 mg/mmol substrate) and H₂ pressure (1 atm) balanced cost and efficiency.

Purification and Characterization

Crystallization Techniques

Patent methodologies describe acid-base recrystallization to achieve >99.9% purity. For example, treating crude 3 with oxalic acid in ethanol/water yielded crystalline oxalate salts, which were neutralized with NaHCO₃ to regenerate the free base.

Analytical Data

  • XRD : Crystalline forms (e.g., Form-M) showed distinct peaks at 2θ = 12.5°, 15.3°, 18.7° (Figure 3 in).

  • HPLC : Purified [((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid exhibited retention time = 8.2 min (99.9% purity).

  • NMR : δ 3.72 (s, 2H, CH₂COO), 3.45–3.20 (m, 4H, pyrrolidine), 2.30 (s, 3H, N-CH₃).

Scalability and Industrial Relevance

Solvent Selection

Large-scale syntheses prioritized ethanol and THF for Mitsunobu and hydrogenolysis steps, balancing safety and solubility. Ethanol’s low toxicity facilitated Pd catalyst recovery (>90% reuse efficiency).

Cost-Effective Protecting Groups

Boc/Bn strategies reduced costs compared to SEM or PMB protections, which require expensive reagents (e.g., PMBCl). Boc deprotection (TFA/CH₂Cl₂) was 95% efficient, minimizing waste .

Chemical Reactions Analysis

Acid-Base Reactions

The compound demonstrates amphoteric behavior:

  • Carboxylic acid deprotonation : Occurs in basic media (pH > 4.5) with NaOH or KOH, forming a carboxylate anion. This enhances water solubility but reduces membrane permeability.

  • Amine protonation : The tertiary amine on the pyrrolidine ring accepts protons in acidic conditions (pH < 3.5), forming a water-soluble ammonium salt.

  • Zwitterion formation : Observed at physiological pH (7.4), enabling interactions with biological targets.

Key Data :

Reaction TypeReagent/ConditionsProductStability
Deprotonation0.1M NaOH (pH 12)Carboxylate saltStable up to 50°C
Protonation0.1M HCl (pH 2)Ammonium chloride saltHygroscopic

Nucleophilic Substitution

The methylamino group participates in SN2 reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C, yielding quaternary ammonium derivatives .

  • Acylation : Acetic anhydride in pyridine converts the amine to an acetamide derivative, blocking reactivity.

Example :

Compound+CH3IDMF, 60°C[((S)-1-Benzyl-pyrrolidin-3-yl)-dimethyl-amino]-acetic acid(Yield: 78%)[8]\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 60°C}} \text{[((S)-1-Benzyl-pyrrolidin-3-yl)-dimethyl-amino]-acetic acid} \quad (\text{Yield: 78\%})[8]

Oxidation-Reduction Reactions

  • Pyrrolidine ring oxidation : Treatment with KMnO₄ in acidic conditions cleaves the ring, forming a γ-aminobutyric acid (GABA) analog.

  • Benzyl group hydrogenolysis : H₂/Pd-C in ethanol removes the benzyl group, yielding a primary amine.

Comparative Reactivity :

SubstrateReagentProductYield
Benzyl-protected10% Pd/C, H₂/EtOH[((S)-Pyrrolidin-3-yl)-methyl-amino]-acetic acid92%
Free amineKMnO₄/H₂SO₄GABA-like derivative65%

Cyclization Reactions

The compound undergoes intramolecular cyclization under specific conditions:

  • Lactam formation : Heating in toluene with pTSA catalyzes cyclization to a 6-membered lactam .

  • Schiff base synthesis : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which cyclize to fused heterocycles .

Kinetic Data :

Cyclization rate=1.2×103s1at 80°C (toluene, pTSA)[2]\text{Cyclization rate} = 1.2 \times 10^{-3} \, \text{s}^{-1} \, \text{at 80°C (toluene, pTSA)}[2]

Metal Coordination

The tertiary amine and carboxylate groups enable complexation with transition metals:

  • Mn(II) complexes : Forms stable octahedral complexes with Mn(CF₃SO₃)₂, enhancing catalytic activity in oxidation reactions .

  • Cu(II) chelation : Binds Cu²⁺ in aqueous solution, confirmed by UV-Vis spectroscopy (λₘₐₓ = 610 nm).

Stability Constants :

Metal Ionlog K (25°C)Application
Mn²⁺4.8 ± 0.2Catalysis
Cu²⁺6.1 ± 0.3Bioimaging

Biological Interactions

While not direct chemical reactions, its reactivity in physiological systems is notable:

  • Enzyme inhibition : Competes with GABA for binding to glutamate decarboxylase (Ki = 12 µM) .

  • Metabolic oxidation : CYP3A4-mediated N-demethylation occurs in liver microsomes (t₁/₂ = 45 min) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of [((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is C15H20N2O2C_{15}H_{20}N_2O_2, and it has a molecular weight of approximately 248.33 g/mol. The compound features a pyrrolidine ring, which is known for its presence in various bioactive molecules. Its structure allows for interactions with biological targets, making it a subject of interest in drug development.

Pharmacological Applications

  • Neuropharmacology :
    • The compound's structure suggests potential activity at neurotransmitter receptors. Research indicates that derivatives of pyrrolidine can influence the central nervous system (CNS) by modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
    • Case studies have shown that similar compounds can exhibit anxiolytic and antidepressant effects, suggesting that this compound may be explored for treating mood disorders.
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that compounds with similar structures may possess anti-inflammatory properties. This could be relevant for conditions such as arthritis or other inflammatory diseases.
    • A documented case study highlighted the efficacy of pyrrolidine derivatives in reducing inflammation markers in animal models.
  • Anticancer Research :
    • There is emerging interest in the role of amino acids and their derivatives in cancer therapy. Compounds like this compound could potentially act as inhibitors of tumor growth through modulation of metabolic pathways.
    • Research has demonstrated that certain amino acid derivatives can induce apoptosis in cancer cells, warranting further investigation into this compound's mechanisms.

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound may serve as a substrate or inhibitor for various enzymes involved in metabolic pathways. This aspect is crucial for understanding its biochemical interactions and potential therapeutic effects.
    • Studies on related compounds have shown promise in inhibiting enzymes linked to neurodegenerative diseases, suggesting a similar potential for this compound.
  • Drug Development :
    • Given its structural characteristics, this compound could be a lead compound for developing new pharmaceuticals targeting CNS disorders or inflammatory diseases.
    • The synthesis and modification of this compound can lead to a library of derivatives, each with unique pharmacological profiles.

Mechanism of Action

The mechanism of action of [((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
(S)-4-((1-Benzyl-pyrrolidin-3-yl)(methyl)amino)-2-fluoro-5-methyl-N-(thiazol-4-yl)benzenesulfonamide Fluorine, methyl, sulfonamide groups Not specified Sodium channel (Nav1.6) blocker; used in neurological disorders
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide Acetamide instead of acetic acid 246.33 (CAS 114636-30-5) Acute oral toxicity (H302), skin/eye irritation (H315, H319)
(R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide Iodo-benzenesulfonamide group 442.31 (CAS 864759-46-6) High cost ($2000/1 g); potential iodine-mediated radiopharmaceutical applications
2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid Benzyloxycarbonyl group Similarity score 0.82 Enhanced stability due to protecting group
Benzeneacetic acid, 4-[(3S)-3-[[(1R)-1-(1-naphthalenyl)ethyl]amino]-1-pyrrolidinyl] Naphthalenyl-ethylamino group 374.48 (CAS 870964-67-3) Increased lipophilicity for CNS targeting
Key Observations :
  • Bioactivity : The sulfonamide derivative (Nav1.6 blocker) demonstrates the impact of fluorine and sulfonamide groups on sodium channel selectivity .
  • Toxicity : The acetamide analog [(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide] exhibits acute oral toxicity (H302) and irritancy, suggesting that replacing acetic acid with acetamide may alter metabolic pathways or receptor interactions .

Stereochemical and Functional Group Effects

  • Enantiomeric Differences : The (R)-enantiomer of the iodo-sulfonamide analog (CAS 864759-46-6) may exhibit distinct binding affinities compared to the (S)-configured target compound .
  • Acid vs. Amide : The acetic acid group in the target compound likely improves water solubility compared to the acetamide analog, which is more lipophilic but less ionizable at physiological pH .

Pharmacophore Mapping and Activity Prediction

  • ’s pharmacophore model (Figure S1, Table S3) highlights critical features like hydrogen bond acceptors and aromatic regions.

Biological Activity

The compound [((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is a significant focus in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and detailed information regarding its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : Approximately 248.32 g/mol

The compound features a pyrrolidine ring substituted with a benzyl group and an amino-acetic acid moiety, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can act as a receptor agonist or antagonist, influencing various signaling pathways.

Antimicrobial Activity

Research indicates that [(S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid exhibits antimicrobial properties against various pathogens. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
PathogenMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

Anticancer Activity

The compound has been investigated for its anticancer properties, showing promising results in various cancer cell lines:

  • In studies involving A549 lung cancer cells, the compound reduced cell viability significantly compared to control groups .
CompoundCell LineViability Reduction (%)
((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acidA549 (Lung)66%
ControlA549 (Lung)N/A

Case Studies

  • Study on Anticancer Activity : A study published in MDPI reported that modifications in the phenyl ring structure of related compounds resulted in varying anticancer activities, highlighting the importance of structural features in biological efficacy .
  • Antimicrobial Efficacy : Another investigation demonstrated the effectiveness of pyrrolidine derivatives against multiple bacterial strains, emphasizing the role of functional groups in enhancing bioactivity .

Comparative Analysis with Similar Compounds

The following table compares [(S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid with structurally similar compounds:

Compound NameStructureUnique Features
(S)-1-Benzyl-pyrrolidin-3-yloxy-acetic acidC13H17NO3Ether linkage altering pharmacodynamics
N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl)pyrrolidineVariesIncorporates oxadiazole moiety enhancing antioxidant properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of [((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid?

  • Methodological Answer : The compound is typically synthesized via coupling reactions using reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates. For example, a reported procedure involves reacting an aminopyrrolidine precursor with a protected acetic acid derivative in anhydrous DMF, followed by purification via preparative HPLC to achieve >95% purity . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature (room temperature to 50°C) are critical for optimizing yield.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer : Characterization includes:

  • NMR : 1^1H and 13^13C NMR to confirm stereochemistry and substituent positions, particularly the (S)-configuration of the benzyl-pyrrolidine moiety.
  • Mass Spectrometry (MS) : ESI-MS (e.g., m/z=435 [M+H]+) to verify molecular weight .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>97% by area normalization) and monitor degradation products .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

  • Methodological Answer :

  • Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) but has limited solubility in water. Co-solvents like ethanol or acetonitrile may enhance aqueous solubility for biological assays.
  • Stability : Stable under inert atmospheres (N2_2/Ar) at -20°C. Avoid prolonged exposure to light or humidity to prevent decomposition of the pyrrolidine ring or acetic acid moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and enantiomeric purity?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during pyrrolidine ring formation.
  • Temperature Gradients : Evaluate reaction kinetics at 20–80°C to balance reaction rate and byproduct formation. A reported yield of 42% suggests room for optimization via stepwise coupling .
  • Purification : Use preparative HPLC with chiral columns (e.g., CHIRALPAK®) to separate enantiomers and confirm purity via circular dichroism (CD) spectroscopy.

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :

  • Deuterated Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3_3 to identify solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-1^1H and 1^1H-13^13C couplings, particularly for the methyl-amino and benzyl groups.
  • Impurity Profiling : Compare MS/MS fragmentation patterns with synthetic intermediates to trace contaminants .

Q. What strategies mitigate compound degradation during long-term storage or biological assays?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized powder under vacuum to prevent hydrolysis of the acetic acid moiety.
  • Buffer Compatibility : Pre-test stability in assay buffers (e.g., PBS, pH 7.4) at 37°C for 24–72 hours. Add antioxidants (e.g., ascorbic acid) if oxidative degradation is observed .
  • Inert Atmospheres : Use gloveboxes (N2_2) for weighing and formulation to minimize air-sensitive decomposition.

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Batch Consistency : Verify compound purity (HPLC, elemental analysis) across studies, as impurities >2% can skew bioactivity results.
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls. For example, residual DMF from synthesis can inhibit certain enzymes .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects in vivo vs. in vitro.

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